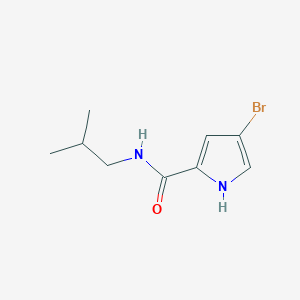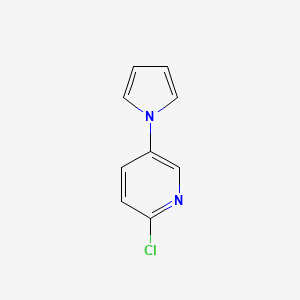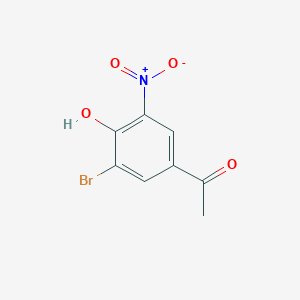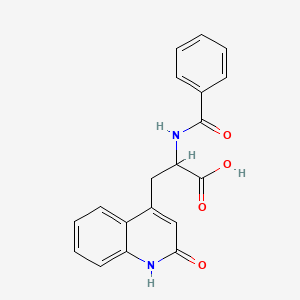
8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile
説明
科学的研究の応用
Photophysical Properties
8-Hydroxy-5-nitroquinoline, a related compound to 8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile, exhibits antimicrobial, anti-inflammatory, and anticancer properties. A study has shown its rapid photoreaction in acetonitrile, involving ultrafast intersystem crossing and internal conversion, leading to excited-state proton transfer and tautomerization. This insight is significant for understanding its photophysical behavior in various applications (Wang et al., 2022).
Synthetic Applications
A study demonstrated the synthesis of substituted cinnoline and benzo[h]cinnoline derivatives, starting from related quinoline compounds. This synthetic pathway could be relevant for the synthesis of 8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile and its derivatives, which may have various chemical and pharmaceutical applications (Gomaa, 2003).
Reaction with Potassium Cyanide
Research on the reaction of nitroquinolines, similar to 8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile, with potassium cyanide has shown the formation of diverse compounds. This study provides insights into the chemical reactivity of nitroquinolines, which is essential for understanding and exploring further applications (Okamoto et al., 1969).
Spectroscopic and Computational Studies
A combined spectroscopic and computational study of 8-hydroxyquinoline derivatives (closely related to 8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile) explored their reactive properties. This research contributes to the understanding of the electronic and structural aspects of these compounds, which is beneficial for their application in various scientific fields (Sureshkumar et al., 2018).
Biological Applications
A study investigating the effects of 8-hydroxyquinoline derivatives on human neuroblastoma cells under high glucose conditions revealed their potential in biomedical applications. These compounds, including those structurally similar to 8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile, exhibited properties beneficial for treating neurodegenerative and other glucose-related cellular disorders (Suwanjang et al., 2016).
特性
IUPAC Name |
8-chloro-6-nitro-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClN3O3/c11-8-2-6(14(16)17)1-7-9(8)13-4-5(3-12)10(7)15/h1-2,4H,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPISMGBJCPUIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038766.png)
![4-{(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenoyl}benzenecarbonitrile](/img/structure/B3038767.png)
![1-{3-[1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B3038773.png)
![[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone](/img/structure/B3038775.png)

![4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B3038777.png)




![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B3038785.png)


![benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B3038789.png)